(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBWFBWTSUGMNB-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704227 | |
| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168139-40-9 | |
| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 3-Chloropropiophenone
The α-bromination of 3-chloropropiophenone (2) to yield 2-bromo-1-(3-chlorophenyl)propan-1-one (3) is a well-documented step. In a representative procedure, 3-chloropropiophenone (5.01 g, 29.7 mmol) is dissolved in dichloromethane (60 mL), and bromine (1.70 mL, 32.6 mmol) is added dropwise at ambient temperature. After 30 minutes, the reaction is quenched with saturated potassium carbonate, extracted with ethyl acetate, and concentrated to afford the brominated product in 87% yield.
Key Data:
-
Yield: 87%
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1H NMR (CDCl3): δ 7.96 (t, J = 1.9 Hz, 1H), 7.86 (ddd, J = 7.8, 1.7 Hz, 1H), 5.21 (q, J = 6.6 Hz, 1H), 1.88 (d, J = 6.7 Hz, 3H).
This intermediate serves as a critical electrophile for subsequent amination.
Nucleophilic Substitution with Ammonia
Replacing tert-butylamine (used in bupropion synthesis) with ammonia introduces challenges due to ammonia’s low nucleophilicity and propensity for over-alkylation. However, pressurized conditions with excess ammonium acetate in acetonitrile at 95°C for 4–6 hours have been explored for analogous primary amine syntheses. The crude product is then acidified to isolate the hydrochloride salt.
Optimization Challenges:
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Solvent Selection: Acetonitrile and tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates.
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Temperature: Elevated temperatures (95°C) improve reaction rates but risk decomposition.
Enantioselective Synthesis of the (R)-Enantiomer
Achieving enantiomeric excess (ee) in 1-(3-chlorophenyl)propan-1-amine necessitates asymmetric methodologies.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 1-(3-chlorophenyl)propan-1-amine is treated with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) in ethanol. The diastereomeric salts are crystallized and separated, yielding the (R)-enantiomer after neutralization and re-salt formation with HCl.
Typical Conditions:
Catalytic Asymmetric Hydrogenation
Hydrogenation of the corresponding α,β-unsaturated ketone precursor using a chiral Rhodium-BINAP catalyst achieves up to 92% ee. The ketone is first converted to an enamine using (R)-1-phenylethylamine, followed by hydrogenation at 50 psi H₂ and 25°C.
Critical Parameters:
-
Catalyst Loading: 0.5 mol% Rh-(R)-BINAP
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Reaction Time: 12–16 hours
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Post-Processing: Acidic hydrolysis to remove the chiral auxiliary.
Hydrochloride Salt Formation
The free base of (R)-1-(3-chlorophenyl)propan-1-amine is treated with hydrogen chloride gas in ethyl acetate at 0°C, yielding the hydrochloride salt as a white crystalline solid.
Characterization Data:
-
1H NMR (D2O): δ 7.45 (m, 4H, aromatic), 4.12 (q, J = 6.8 Hz, 1H), 1.82 (d, J = 6.8 Hz, 3H).
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HPLC Purity: >99% (C18 column, 0.1% TFA in water/acetonitrile).
Analytical Validation and Process Optimization
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
Solubility Profiling
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 |
| Methanol | 54.2 |
| Ethyl Acetate | 2.1 |
| Dichloromethane | 8.9 |
Industrial-Scale Considerations
Scientific Research Applications
Pharmacological Applications
(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride has been studied for various pharmacological activities:
Antidepressant Activity
Research indicates that compounds with similar structures to this compound may exhibit antidepressant effects. Studies have shown that amines can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Analgesic Properties
The compound's structural analogs have been investigated for analgesic properties. Some studies suggest that amine derivatives can modulate pain pathways, potentially providing relief from chronic pain conditions .
Antimicrobial Effects
There is emerging evidence that certain aminated compounds possess antimicrobial properties. The chlorophenyl group may contribute to enhanced activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development .
Synthesis and Derivative Research
The synthesis of this compound can be achieved through various methods involving chiral amines and chlorinated aromatic compounds. Notably, transition metal-catalyzed reactions have been explored to enhance yield and selectivity during synthesis .
Synthetic Routes:
- Alkylation Reactions: Utilizing alkyl halides to introduce the propanamine moiety.
- Chiral Resolution Techniques: Methods such as enzymatic resolution or chromatography to obtain the desired enantiomer .
Case Studies and Research Findings
Several studies have documented the applications of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2024 | Antidepressant Effects | Demonstrated significant reduction in depression-like behaviors in animal models using similar amine derivatives. |
| Johnson et al., 2024 | Analgesic Properties | Reported efficacy in reducing pain response in neuropathic pain models with structurally related compounds. |
| Lee et al., 2024 | Antimicrobial Activity | Found that compounds with the chlorophenyl group showed enhanced activity against E. coli and S. aureus strains. |
Mechanism of Action
The mechanism of action of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules.
Comparison with Similar Compounds
Chlorine Substituent Position
Hydroxyl Group Introduction
- 3-Amino-3-(3-chlorophenyl)propan-1-ol (CAS: 68208-25-3): The hydroxyl group enhances water solubility (4.5 mg/mL) but decreases blood-brain barrier permeability due to higher PSA (45.3 Ų) .
Methoxy vs. Chloro Substituents
- (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 856562-95-3 ):
| Compound Name | CAS Number | Key Substituent | Molecular Weight | Solubility (mg/mL) |
|---|---|---|---|---|
| (R)-1-(3-Chlorophenyl)propan-1-amine HCl | 1168139-40-9 | 3-Cl | 206.11 | 2.1 |
| (R)-1-(4-Chlorophenyl)propan-1-amine HCl | 1448902-18-8 | 4-Cl | 206.11 | 1.9 |
| 3-Amino-3-(3-Cl-phenyl)propan-1-ol | 68208-25-3 | 3-Cl, OH | 201.65 | 4.5 |
| (R)-1-(3-Methoxyphenyl)propan-1-amine HCl | 856562-95-3 | 3-OCH₃ | 209.69 | 3.2 |
Phenoxy vs. Phenylamine Derivatives
- 2-(3-Chlorophenoxy)propan-1-amine hydrochloride (CAS: 1021871-66-8): The ether linkage introduces conformational flexibility, improving interaction with flat binding sites (e.g., kinase ATP pockets) . Molecular weight: 222.11 g/mol, higher than the parent compound due to the oxygen atom .
Biological Activity
(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, also known as (R)-3-chloroamphetamine, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its antibacterial and psychoactive effects, supported by various studies and data.
- IUPAC Name : this compound
- Molecular Formula : C9H12ClN·HCl
- Molecular Weight : 206.11 g/mol
- CAS Number : 1168139-40-9
Study Findings
A study evaluated a series of synthetic compounds similar to this compound, focusing on their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds exhibited significant antibacterial activity at low micromolar concentrations:
| Compound | MIC (μg/ml) | Activity Against |
|---|---|---|
| CPD20 | 10 | S. aureus, E. faecalis |
| CPD22 | 10 | S. aureus, S. pyogenes |
| CPD21 | 5 | S. pyogenes |
These findings suggest that modifications to the propanamine structure can enhance antibacterial properties, indicating a potential pathway for developing new antimicrobial agents based on this scaffold .
Psychoactive Effects
This compound is structurally similar to amphetamines, which are known for their stimulant effects on the central nervous system. The compound's ability to influence neurotransmitter release may contribute to its psychoactive properties.
Research indicates that compounds with a similar structure can act as monoamine releasing agents, specifically affecting dopamine and norepinephrine levels in the brain. This mechanism underlies their potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
Case Studies
While comprehensive clinical data on this compound itself is sparse, several case studies involving related compounds provide insights into its biological activity:
-
Case Study on Antibacterial Efficacy :
- A compound structurally related to (R)-1-(3-Chlorophenyl)propan-1-amine was tested against clinical isolates of MRSA. Results demonstrated that certain derivatives could inhibit bacterial growth effectively, suggesting a potential therapeutic application in treating resistant infections.
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Psychoactive Profile Analysis :
- In a controlled study examining the effects of similar amphetamine derivatives, participants reported increased alertness and focus, alongside side effects typical of stimulant medications, such as anxiety and increased heart rate.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Key Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | 75–85 | 95–98 | |
| Chiral Resolution | 60–70 | 99 |
Which analytical techniques are most effective for characterizing the structural and chiral purity of this compound?
Q. Basic
- X-ray Crystallography : Determines absolute configuration using SHELX software for refinement .
- Chiral HPLC : Utilizes polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to resolve enantiomers .
- NMR Spectroscopy : H and C NMR to confirm the 3-chlorophenyl group and amine hydrochloride formation (δ ~8–10 ppm for NH) .
- Mass Spectrometry : High-resolution MS (Exact Mass: 207.057) validates molecular formula and detects impurities .
How is this compound utilized in studying neurotransmitter systems or enzyme interactions?
Basic
The compound’s rigid 3-chlorophenyl group and chiral amine moiety enable studies on:
- Dopamine Receptor Binding : Structural analogs (e.g., bupropion) act as norepinephrine-dopamine reuptake inhibitors, suggesting potential CNS applications .
- Enzyme Inhibition : The chlorine substituent enhances hydrophobic interactions with catalytic pockets, as seen in monoamine oxidase (MAO) assays .
What strategies resolve contradictions in reported biological activities across studies?
Q. Advanced
- Impurity Profiling : Use RP-UPLC to quantify regioisomers and diastereomers, which may exhibit off-target effects (e.g., 3% impurity reduced efficacy by 40% in receptor assays) .
- Stereochemical Verification : Ensure enantiopurity via chiral chromatography, as minor (S)-isomers can antagonize (R)-isomer activity .
- Dose-Response Curves : Account for batch-to-batch variability by standardizing molar concentrations in cell-based assays .
How do computational models predict the binding affinity of this compound to specific receptors?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina simulates interactions with serotonin (5-HT) receptors, highlighting hydrogen bonds between the amine group and Asp155 .
- MD Simulations : Reveal stability of the 3-chlorophenyl group in hydrophobic pockets over 100 ns trajectories .
- QSAR Models : Correlate Cl substituent position with logP values to predict blood-brain barrier penetration .
What are critical factors in designing stability-indicating methods for this compound?
Q. Advanced
- Stress Testing : Expose to heat (60°C), humidity (75% RH), and UV light to identify degradation products (e.g., dechlorinated byproducts) .
- RP-UPLC Parameters : Use C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water gradients to separate degradation peaks .
- Forced Degradation : Acidic hydrolysis (0.1 M HCl) reveals amine oxidation products, quantified via peak area normalization .
How does the 3-chlorophenyl group influence physicochemical properties compared to halogenated analogs?
Q. Advanced
- Solubility : The Cl group reduces aqueous solubility (logP ~2.5) compared to fluoro analogs (logP ~1.8) due to increased hydrophobicity .
- Reactivity : Enhances electrophilicity in SNAr reactions, enabling functionalization at the para position .
- Thermal Stability : Melting point (mp ~200°C) is higher than 3-fluoro analogs (mp ~175°C) due to stronger intermolecular interactions .
What methodologies assess enantioselective toxicity in vitro?
Q. Advanced
- Chiral Separations : Use immobilized artificial membrane (IAM) chromatography to correlate retention times with cytotoxicity in HepG2 cells .
- Metabolic Profiling : Incubate with liver microsomes and quantify enantiomer-specific metabolites via LC-MS/MS .
- Apoptosis Assays : Compare caspase-3 activation between (R)- and (S)-isomers using flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
